molecular formula C20H14O4 B3004599 2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate CAS No. 488095-81-4

2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate

Cat. No. B3004599
CAS RN: 488095-81-4
M. Wt: 318.328
InChI Key: MGOZWDMBSCGSSA-OUKQBFOZSA-N
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Description

The compound "2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate" is a furan derivative with potential applications in various fields, including medicinal chemistry and materials science. Furan derivatives are known for their diverse biological activities and their utility as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One approach involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by cyclization to form di(het)aryl-substituted 2-ene-1,4,7-triones, which can be further transformed into furan derivatives . Another method includes the palladium-catalyzed oxidative heterocyclodehydration-alkoxycarbonylation of 3-yne-1,2-diols, leading to furan-3-carboxylic esters . Additionally, the oxidative cleavage of the furan ring in (F-benzo)furans using chromium trioxide in acetic acid can yield various acyl-F-phenyl carboxylates .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The specific compound likely contains a conjugated system due to the presence of a prop-1-en-1-yl group attached to the furan ring, which can affect its electronic properties and reactivity.

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in cyclization reactions to form different heterocyclic structures . They can also be involved in oxidative carbonylation reactions to introduce carboxylic ester functionalities . The reactivity of the furan ring itself can be exploited in reactions such as oxidative cleavage to form different acyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like "2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate" are influenced by their molecular structure. The conjugated system within the compound can lead to unique optical and electronic properties, which can be useful in material science applications. The presence of the carboxylate group can also affect the solubility and reactivity of the compound. The furan ring's aromaticity contributes to the compound's stability and chemical behavior.

Case Studies

While the provided data does not include specific case studies related to the compound , research on furan derivatives has shown their potential in various applications. For example, furan-3-carboxylic esters have been synthesized for their potential use in pharmaceuticals . Additionally, furan derivatives have been evaluated for their antibacterial activity, indicating their potential in medicinal chemistry .

Scientific Research Applications

Synthesis and Characterization

  • Gabriele et al. (2012) discussed the synthesis of furan-3-carboxylic esters through a palladium iodide-catalyzed oxidative carbonylation process, which is a key step in producing compounds related to 2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate (Gabriele et al., 2012).

Antimicrobial and Antioxidant Activity

  • Devi et al. (2010) studied the antimicrobial and antioxidant activities of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate, which shares a similar furan-carboxylate structure (Devi et al., 2010).

Pharmacological Evaluation

  • Kumar et al. (2017) evaluated the pharmacological effects of derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which are structurally related to the compound (Kumar et al., 2017).

Structural Analysis

  • Diana et al. (2019) explored the crystal structures of benzo-furan derivatives, which provides insights into the structural characteristics of similar compounds (Diana et al., 2019).

Synthetic Methodologies

  • Reddy et al. (2012) detailed a synthetic approach involving furan-2-yl(phenyl)methanol derivatives, relevant to the synthesis of compounds like 2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate (Reddy et al., 2012).

Discovery and Optimization in Medicinal Chemistry

  • Jacobs et al. (2013) discussed the discovery and structure-based optimization of furan-2-carboxamide derivatives, highlighting their potential in medicinal chemistry (Jacobs et al., 2013).

Chemical Transformations

  • Shcherbakov et al. (2021) focused on the transformation of 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones, providing insight into the chemical behavior of related furan derivatives (Shcherbakov et al., 2021).

Future Directions

Polysubstituted furans, such as “2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate”, have potential applications in various fields due to their presence in biologically active molecules . The development of efficient methods for their preparation has been an important research area in organic chemistry . Future research may focus on exploring the annulation of alkynes and other unsaturated compounds to synthesize polysubstituted furans .

properties

IUPAC Name

[2-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-17(15-7-2-1-3-8-15)13-12-16-9-4-5-10-18(16)24-20(22)19-11-6-14-23-19/h1-14H/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOZWDMBSCGSSA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate

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